molecular formula C14H13ClF3NO B3024278 (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride CAS No. 1185096-87-0

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride

Cat. No.: B3024278
CAS No.: 1185096-87-0
M. Wt: 303.71 g/mol
InChI Key: URFDMOXXSRRAAE-UHFFFAOYSA-N
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Description

(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenoxy linker at the 3-position of the phenyl ring and a para-trifluoromethyl (-CF₃) group on the phenoxy moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFDMOXXSRRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group (-CH₂NH₂) undergoes oxidation under controlled conditions:

  • Primary oxidation : Forms a nitroso or nitro derivative using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

  • Advanced oxidation : Chromium trioxide (CrO₃) in sulfuric acid converts the amine to a nitro group (-NO₂) .

Reagent Conditions Product
H₂O₂Room temperature, 12 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanimine oxide
KMnO₄/H₂SO₄60°C, 4 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)nitromethane
CrO₃0°C, 1 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)nitroso chloride

Reduction Reactions

The trifluoromethylphenoxy group stabilizes electron-withdrawing effects, enabling selective reductions:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) with H₂ reduces the aromatic ring’s electron-deficient positions .

  • Boron-based reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates to secondary amines.

Reagent Conditions Product
Pd/C + H₂50 psi, 80°C, 6 hPartially hydrogenated cyclohexane derivative
NaBH₄/EtOHReflux, 3 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine

Substitution Reactions

The chlorine atom in the hydrochloride salt participates in nucleophilic substitutions:

  • Aromatic substitution : Reacts with amines or alkoxides in dimethylformamide (DMF) at 120°C .

  • Halogen exchange : Potassium iodide (KI) replaces chloride with iodide in acetone .

Reagent Conditions Product
4-AminophenolDMF, 120°C, 24 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine-4-aminophenyl adduct
KI/NaHCO₃Acetone, 60°C, 8 h(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydroiodide

Coupling Reactions

The aromatic rings facilitate cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura mechanisms:

  • Palladium-catalyzed coupling : With aryl halides in tetrahydrofuran (THF) using Pd(OAc)₂ and XPhos .

Reagent Conditions Product
4-Bromotoluene + Pd(OAc)₂THF, 80°C, 12 hBiaryl-coupled derivative

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with strong bases:

  • Deprotonation : Sodium hydroxide (NaOH) liberates the free base, which can react with electrophiles like acetyl chloride .

Mechanistic Insights

  • Trifluoromethyl group : Enhances electrophilic substitution resistance but stabilizes radical intermediates during oxidation .

  • Methanamine hydrochloride : Acts as a directing group in metal-catalyzed couplings, favoring para-selectivity .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For instance, it is involved in the production of fluoxetine, an antidepressant used to treat conditions such as depression and anxiety disorders. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is beneficial for drug efficacy .

Case Study: Fluoxetine Production
Research has demonstrated that the synthesis of fluoxetine from (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine involves several steps, including the reaction with various alkyl halides and subsequent purification processes. This method showcases the compound's utility in producing therapeutically significant drugs on an industrial scale .

Agricultural Chemicals

Enhancing Pesticide Efficacy
The compound is utilized in formulating agrochemicals, where it improves the efficacy of pesticides and herbicides. Its ability to enhance absorption and stability makes it a valuable component in agricultural formulations aimed at increasing crop yields while minimizing environmental impact .

Research Findings
Studies have indicated that formulations containing this compound exhibit improved performance in pest control compared to traditional agents. This is particularly relevant in developing sustainable agricultural practices that require fewer chemical inputs while maintaining effectiveness against pests .

Material Science

Development of Advanced Materials
In material science, (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is explored for creating advanced polymers with enhanced thermal and chemical resistance. These materials are crucial for applications requiring durability and stability under harsh conditions .

Applications in Manufacturing
The incorporation of this compound into polymer matrices has led to materials that can withstand extreme temperatures and corrosive environments, making them suitable for use in automotive and aerospace industries .

Biochemical Research

Studying Receptor Interactions
Researchers utilize this compound to study interactions with various biological receptors, which is essential for drug design and discovery. Its structural properties allow scientists to explore new therapeutic targets effectively .

Impact on Drug Design
The ability to modify the trifluoromethyl group provides insights into structure-activity relationships (SAR), aiding in the design of more effective drugs with fewer side effects. This aspect is particularly valuable in the development of selective receptor modulators .

Environmental Applications

Development of Green Chemistry Solutions
There is potential for (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride to be used in developing environmentally friendly solvents and additives. The compound's properties can contribute to greener chemistry practices across various industries by reducing the reliance on harmful solvents .

Case Studies on Environmental Impact
Research has shown that using this compound as a solvent can lead to lower toxicity levels in chemical processes, thereby supporting sustainable industrial practices that align with environmental regulations .

Summary Table of Applications

Application AreaKey BenefitsNotable Findings
Pharmaceutical DevelopmentKey intermediate for drug synthesisInvolved in fluoxetine production
Agricultural ChemicalsEnhances pesticide efficacyImproved performance in pest control
Material ScienceDevelops advanced materialsSuitable for automotive and aerospace applications
Biochemical ResearchStudies receptor interactionsAids in drug design through SAR
Environmental ApplicationsSupports green chemistry initiativesReduces reliance on harmful solvents

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in modulating various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

  • Positional isomerism: The 3-phenoxy substitution distinguishes it from analogs like (2-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride (CAS 1189940-77-9), where the phenoxy group is at the 2-position. This positional difference may alter binding affinity to biological targets due to steric or electronic effects .
  • Substituent variations: (3-Phenoxyphenyl)methanamine hydrochloride (CAS 376637-85-3): Lacks the trifluoromethyl group, reducing lipophilicity (logP) and metabolic stability compared to the target compound . (3-(4-Methoxyphenoxy)phenyl)methanamine hydrochloride (CAS 1170566-12-7): Replaces -CF₃ with -OCH₃. The electron-donating methoxy group may reduce receptor binding potency compared to the electron-withdrawing -CF₃, which enhances interaction with hydrophobic protein pockets . {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride (CAS 1262534-81-5): Features a fluorophenoxy group attached via a methylene bridge. The reduced steric bulk compared to -CF₃ may improve solubility but decrease target affinity .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents Key Properties
Target Compound 3-(4-CF₃-phenoxy)phenyl High lipophilicity (logP ~3.5*), enhanced metabolic stability due to -CF₃
(3-Phenoxyphenyl)methanamine HCl 3-phenoxy Lower logP (~2.8*), faster metabolic clearance
(3-(4-OCH₃-phenoxy)phenyl)methanamine HCl 3-(4-OCH₃-phenoxy) Moderate logP (~2.5*), potential for oxidative demethylation
[3-(Trifluoromethyl)phenyl]methanamine HCl (CAS 1269437-73-1) 3-CF₃-phenyl Lacks phenoxy linker; reduced conformational flexibility

*Estimated based on substituent contributions.

  • Metabolic Stability : -CF₃ resists oxidative metabolism, extending half-life compared to -OCH₃ or unsubstituted analogs .
  • Synthetic Routes: describes catalytic reduction of amides to amines, suggesting the target compound could be synthesized via reductive amination of 3-(4-CF₃-phenoxy)benzaldehyde followed by HCl salt formation.

Biological Activity

The compound (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is a derivative featuring a trifluoromethyl group, which is known for enhancing biological activity in various pharmacological contexts. This article reviews its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride involves the introduction of a trifluoromethyl group into a phenoxy structure, which is pivotal in modulating its biological properties. The trifluoromethyl group significantly influences the compound's lipophilicity and electronic characteristics, enhancing its interaction with biological targets.

Table 1: Structural Features

FeatureDescription
Chemical FormulaC14H14ClF3N
Molecular Weight295.72 g/mol
Trifluoromethyl GroupEnhances lipophilicity and potency
Phenoxy StructureImparts selectivity towards targets

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity . For instance, derivatives containing a trifluoromethyl group have shown potent cytotoxic effects against various cancer cell lines, such as A549 and HT-29. In vitro studies indicated that certain derivatives achieved IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

Case Study: Cytotoxic Evaluation

A study evaluating the cytotoxicity of related compounds reported that the most promising derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib. For example:

  • Compound 8e : IC50 values of 3.6 µM (A549), 1.7 µM (H460), and 3.0 µM (HT-29) .
  • Compound 10 : Demonstrated high activity against leukemic cell lines with IC50 values around 2.27 µM .

The mechanism by which (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride exerts its effects may involve the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. The presence of the trifluoromethyl group enhances interactions with target proteins, potentially leading to greater inhibitory effects on cancer cell growth .

Table 2: Potential Applications

Application AreaDescription
OncologyAnticancer agent targeting multiple cell lines
NeurologyPotential treatment for neurological disorders
Agricultural ChemistryUsed in formulations for pest resistance
Material ScienceEnhances thermal stability in polymer applications

Q & A

Q. What are the optimal synthetic routes for (3-(4-(trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

A transition metal-free catalytic reduction method using potassium complexes (e.g., HBPin in dry toluene) can achieve yields up to 77% for analogous trifluoromethylphenyl methanamine derivatives. Key variables include catalyst loading (2 mol%), solvent choice (toluene), and stoichiometric ratios of reducing agents . Alternative pathways may involve nucleophilic aromatic substitution or reductive amination, with purity validated via NMR and mass spectrometry.

Q. How can researchers characterize the crystalline structure and hydrogen bonding patterns of this compound?

X-ray crystallography combined with graph set analysis (e.g., Etter’s formalism) is critical for identifying directional hydrogen-bonded motifs. For structurally similar amines, intermolecular N–H···Cl and C–H···F interactions dominate, forming chains or rings that stabilize the crystal lattice. Thermal analysis (DSC/TGA) should complement structural studies to assess stability .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via NMR for amine oxidation or hydrolysis.
  • Elemental analysis : Verify stoichiometric consistency (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, reducing electron density on the adjacent phenoxy ring. This deactivates the ring toward electrophilic substitution but enhances oxidative stability. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts (1 mol%) with K₂CO₃ in dioxane/water (3:1) at 90°C to functionalize the phenyl ring .

Q. What strategies mitigate contradictory data in receptor binding assays involving this amine derivative?

  • Control experiments : Use radiolabeled ligands (e.g., ³H- or ¹⁴C-tagged analogs) to distinguish specific vs. nonspecific binding.
  • Buffer optimization : Adjust pH (7.4–8.0) and ionic strength (50–150 mM NaCl) to minimize false positives from charge interactions.
  • Molecular docking : Validate binding poses using Schrödinger Glide against crystal structures of target receptors (e.g., serotonin transporters) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic pathways?

  • ADMET prediction : Use SwissADME to estimate logP (~2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 metabolism (major isoform: CYP2D6).
  • Metabolite identification : Simulate Phase I oxidation (e.g., benzylic amine hydroxylation) and Phase II glucuronidation using Schrödinger Metabolite .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Exothermic reactions : Use jacketed reactors with controlled cooling (-10°C) during amine hydrochloridation.
  • Byproduct formation : Implement inline FTIR monitoring to detect intermediates like imines, optimizing residence time in flow reactors .

Q. How does steric hindrance from the trifluoromethylphenoxy group affect derivatization?

The -CF₃ group creates steric bulk, limiting access to the para position. To functionalize the methanamine group, employ bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings or use microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride
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(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.